molecular formula C11H22ClN3O B1384061 1,3'-Bipiperidine-4-carboxamide hydrochloride CAS No. 2173091-75-1

1,3'-Bipiperidine-4-carboxamide hydrochloride

Cat. No.: B1384061
CAS No.: 2173091-75-1
M. Wt: 247.76 g/mol
InChI Key: QWBUSFOLOIEVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3’-Bipiperidine-4-carboxamide hydrochloride typically involves the coupling of piperidine derivatives under controlled conditions. One common method includes the reaction of piperidine with a carboxamide derivative in the presence of a catalyst . The reaction conditions often require a specific temperature range and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield while minimizing impurities. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3’-Bipiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1,3’-Bipiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3’-Bipiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3’-Bipiperidine-4-carboxamide hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets compared to other piperidine derivatives. This uniqueness makes it valuable for specialized research applications .

Properties

IUPAC Name

1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;/h9-10,13H,1-8H2,(H2,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBUSFOLOIEVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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